molecular formula C13H6BrNO3 B14779590 9H-Fluoren-9-one, 3-bromo-2-nitro-

9H-Fluoren-9-one, 3-bromo-2-nitro-

Cat. No.: B14779590
M. Wt: 304.09 g/mol
InChI Key: HMNHDIGASGMTRP-UHFFFAOYSA-N
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Description

3-Bromo-2-nitro-9-fluorenone is an organic compound with the molecular formula C13H6BrNO3 It is a derivative of fluorenone, characterized by the presence of bromine and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-nitro-9-fluorenone typically involves the bromination and nitration of fluorenone. One common method includes the bromination of 9-fluorenone using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3). The resulting bromo derivative is then nitrated using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) to yield 3-Bromo-2-nitro-9-fluorenone .

Industrial Production Methods: Industrial production of 3-Bromo-2-nitro-9-fluorenone follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-nitro-9-fluorenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Bromo-2-nitro-9-fluorenone has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-2-nitro-9-fluorenone involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins and enzymes .

Comparison with Similar Compounds

  • 3-Bromo-7-fluoro-2-nitro-9-fluorenone
  • 2-Nitro-9-fluorenone
  • 2,7-Dibromo-9-fluorenone
  • 4-Nitro-9-fluorenone

Comparison: 3-Bromo-2-nitro-9-fluorenone is unique due to the specific positioning of the bromine and nitro groups, which influence its reactivity and applications. Compared to similar compounds, it offers distinct advantages in terms of selectivity in chemical reactions and potential biological activities .

Properties

Molecular Formula

C13H6BrNO3

Molecular Weight

304.09 g/mol

IUPAC Name

3-bromo-2-nitrofluoren-9-one

InChI

InChI=1S/C13H6BrNO3/c14-11-5-9-7-3-1-2-4-8(7)13(16)10(9)6-12(11)15(17)18/h1-6H

InChI Key

HMNHDIGASGMTRP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC(=C(C=C3C2=O)[N+](=O)[O-])Br

Origin of Product

United States

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